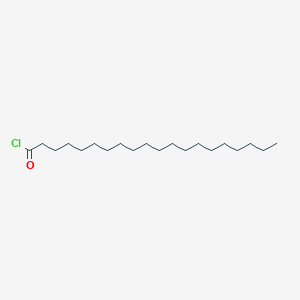
二十酰氯
描述
Eicosanoyl chloride, also known as Arachidoyl chloride, Arachidyl chloride, Eicosanoic acid chloride, Arachidic acid chloride, is a product in the category of FA Chlorides . It is a signaling molecule made by the enzymatic or non-enzymatic oxidation of arachidonic acid or other polyunsaturated fatty acids (PUFAs) that are, similar to arachidonic acid, around 20 carbon units in length .
Synthesis Analysis
The pattern of eicosanoid production is cell-specific, and is determined by cell-specific expression of downstream synthases . Increased eicosanoid production is associated with inflammation .Molecular Structure Analysis
Eicosanoyl chloride has a molecular formula of C20H39ClO and a molecular weight of 330.98 . Its structure can be represented by the SMILES notation as O=C(Cl)CCCCCCCCCCCCCCCCCCC .Chemical Reactions Analysis
Eicosanoids, including Eicosanoyl chloride, are produced both by tumor cells as well as cells of the tumor microenvironment . They are involved in diverse physiological systems and pathological processes such as inflammation, allergy, fever, and other immune responses .Physical And Chemical Properties Analysis
Eicosanoyl chloride is a liquid at room temperature . It has a density of 0.9±0.1 g/cm3, a boiling point of 369.9±5.0 °C at 760 mmHg, and a flash point of 182.9±8.0 °C .科学研究应用
基础科学和医学发展
二十碳酸类化合物,包括二十酰氯衍生物,在新型药物的开发中发挥着重要作用。研究它们的结构、功能和作用机制对于确定各种疾病的新型治疗靶点至关重要。它们在医疗保健发展中的作用,尤其是在二十碳酸类化合物领域,已有充分的文献记载 (Samuelsson, 2012)。
癌症研究
二十碳酸类化合物与各种病理过程有关,包括癌症。它们在上皮来源的肿瘤及其微环境中发挥着复杂的作用,影响肿瘤的演变、进展和转移。了解它们的分子机制对于开发有效的癌症化学预防和治疗剂至关重要 (Wang & DuBois, 2010)。
炎症生物标志物分析
二十碳酸类化合物可作为炎症生物标志物,对人血清中的二十碳酸类化合物进行分析可以深入了解各种病理状态,如癌症、心血管疾病和免疫系统疾病。已经开发出先进的方法,如 SPE-LC-MS/MS,用于快速鉴定和定量这些生物标志物 (Ferreiro-Vera 等,2011)。
哮喘和过敏性疾病
二十碳酸类化合物,包括二十酰氯衍生物,在哮喘和过敏的病理生理中很重要。它们在诱导气道病理生理,包括支气管收缩和炎症中的作用已得到广泛研究。深入了解二十碳酸类化合物生物学对于开发新疗法和指导治疗这些疾病的临床实践至关重要 (Sokolowska 等,2020)。
眼部健康中的粘蛋白生成
二十碳酸类化合物,特别是 15-(S)-HETE,一种二十酰氯衍生物,已知可以刺激角膜上皮产生粘蛋白糖蛋白。这对于治疗诸如干眼症等疾病中的眼表粘蛋白缺乏症具有重要意义 (Jackson 等,2000)。
阿尔茨海默病研究
咖啡中的一种成分,与二十酰氯相关的二十酰基-5-羟色胺(EHT),在阿尔茨海默病的大鼠模型中显示出保护作用。这一发现表明,源自或与二十酰氯相关的化合物在神经退行性疾病中具有潜在的治疗应用 (Basurto-Islas 等,2014)。
心血管系统研究
二十碳酸类化合物,包括二十酰氯衍生物,对于了解心血管疾病至关重要。它们在生理和疾病中的作用促进了针对这些途径的疗法的开发,尤其是在肺动脉高压和周围血管疾病等疾病中 (Mitchell & Kirkby, 2018)。
技术应用
除了医学研究之外,二十酰氯衍生物如正二十烷在技术上也有应用,例如冷却移动电子设备。由于它们具有较高的潜热,因此被用于蓄热单元中,将设备温度保持在临界阈值以下 (Tan & Tso, 2004)。
作用机制
Eicosanoids function in diverse physiological systems and pathological processes such as: mounting or inhibiting inflammation, allergy, fever and other immune responses; regulating the abortion of pregnancy and normal childbirth; contributing to the perception of pain; regulating cell growth; controlling blood pressure; and modulating the regional flow of blood to tissues .
未来方向
Eicosanoids, including Eicosanoyl chloride, have been studied for many years, with publications as early as the 1960s . Recent data have indicated that PGE2 has immunosuppressive activity, leading to renewed interest in targeting this pathway . The existence of small molecular inhibitors and activators of eicosanoid pathways such as specific receptor blockers make them attractive candidates for therapeutic trials, especially in combination with novel immunotherapies such as immune checkpoint inhibitors .
属性
IUPAC Name |
icosanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-19H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZBGYJQEFZICM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432043 | |
| Record name | Eicosanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40140-09-8 | |
| Record name | Eicosanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Eicosanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

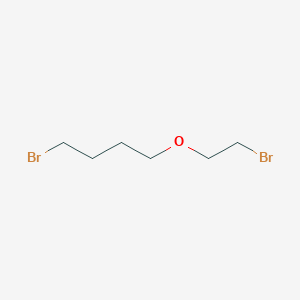
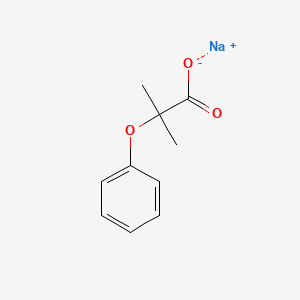
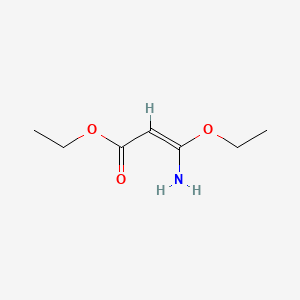

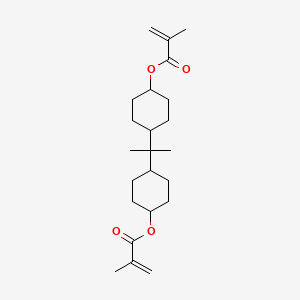




![7-Methylpyrido[2,3-b]pyrazine](/img/structure/B3052235.png)


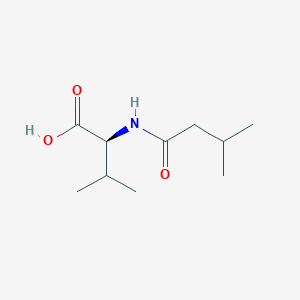
![N,N-dimethyl-3-(6,7,8,9-tetrahydropyrido[4,3-b]indol-5-yl)propan-1-amine dihydrochloride](/img/structure/B3052240.png)
